2-Aminoethane-1,1-disulfonic acid

Description

Historical Context of Disulfonic Acid Compounds in Synthetic Chemistry

The study of organosulfur compounds, particularly sulfonic acids, has a rich history dating back to the 19th century. The development of sulfonation techniques was a pivotal moment in synthetic organic chemistry, enabling the introduction of the sulfonate group (-SO3H) onto organic scaffolds. This functional group is prized for its ability to significantly increase the water solubility of organic molecules, a property that has been extensively exploited in the dye and pharmaceutical industries. chemie-brunschwig.ch

Initially, research focused on aromatic sulfonic acids, which were readily prepared by treating aromatic compounds with fuming sulfuric acid. chemie-brunschwig.ch The synthesis of aliphatic sulfonic acids, and particularly disulfonic acids, presented greater challenges. Early methods for preparing aliphatic sulfonic acids included the oxidation of thiols and other organosulfur compounds, as well as the reaction of alkyl halides with metal sulfites. chemie-brunschwig.ch

The concept of geminal disulfonic acids, where two sulfonate groups are attached to the same carbon, emerged as a more specialized area of study. The synthesis of these compounds requires specific strategies to introduce two bulky, electron-withdrawing groups onto a single carbon atom. The historical development of these methods has paved the way for the synthesis of compounds like 2-Aminoethane-1,1-disulfonic acid, which combines the features of a geminal disulfonic acid with the reactivity of an amino group.

Structural Significance and Functional Group Analysis for Research Applications

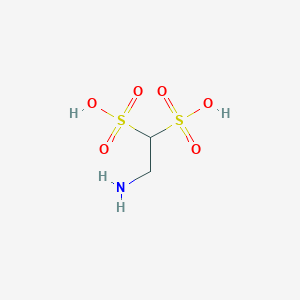

The structure of this compound is key to its utility in research. The molecule features a two-carbon ethane (B1197151) backbone. At one end (C-2), there is a primary amino group (-NH2). The other end (C-1) is substituted with two sulfonic acid groups (-SO3H). This geminal arrangement of the sulfonic acid groups is a defining feature.

The sulfonic acid groups are strongly acidic and are typically deprotonated at physiological pH, existing as sulfonate groups (-SO3-). This imparts a high degree of water solubility to the molecule and provides sites for ionic interactions. The amino group, being basic, can be protonated to form an ammonium (B1175870) group (-NH3+). The presence of both acidic and basic centers within the same molecule makes it a zwitterion over a wide pH range.

The close proximity of the two sulfonate groups creates a region of high negative charge density, which can be exploited in the design of molecules for specific binding interactions or as ligands for metal complexes. The amino group provides a reactive handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger molecular architectures. nih.gov

A research paper by Moneo-Corcuera et al. provides some spectroscopic data for a derivative of this compound, specifically Dimethyl-ammonium 4-(1,2,4-triazol-4-yl)ethanedisulfonate. While not of the parent compound, the 1H NMR data for the starting material, this compound, is mentioned in the context of the synthesis of a larger molecule. nih.govresearchgate.net This indicates that standard spectroscopic techniques can be used to characterize this compound and its derivatives.

Table 1: Structural and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1235825-84-9 | ambeed.com |

| Molecular Formula | C2H7NO6S2 | ambeed.com |

| Molecular Weight | 205.21 g/mol | ambeed.com |

| SMILES Code | NCC(S(O)(=O)=O)S(O)(=O)=O | ambeed.com |

Overview of Contemporary Research Directions Involving this compound

Current research involving this compound, though not extensive, is focused on its use as a specialized building block in synthetic chemistry. Its unique combination of a reactive amino group and two strongly acidic sulfonate groups makes it suitable for applications where high water solubility and specific ionic interactions are desired.

One notable application is in the synthesis of ligands for metal complexes. A study by Moneo-Corcuera and colleagues describes the synthesis of this compound as a precursor for a ligand used in the preparation of polyanionic iron(II) spin crossover systems. nih.govresearchgate.net In this research, the amino group of the disulfonic acid is reacted to create a more complex ligand structure, while the disulfonate portion serves to create a highly charged anionic environment around the metal center. nih.govresearchgate.net

The synthesis detailed in this study involves the reaction of acrylic acid with fuming sulfuric acid, followed by a series of reflux and stirring steps to yield the desired this compound. nih.govresearchgate.net The authors note that the compound is also commercially available. nih.govresearchgate.net

Another area of application is in the field of bioconjugation and medicinal chemistry. The supporting information for a paper on the development of PET-tracers for imaging programmed death ligand 1 (PD-L1) mentions the use of the tributylammonium (B8510715) salt of this compound. unibo.it In this context, it is used for amide bond formation, demonstrating its utility in attaching a highly polar, disulfonate-containing moiety to a larger biomolecule. nih.govunibo.it This is likely done to improve the pharmacokinetic properties of the tracer, such as its solubility and biodistribution.

These examples highlight the role of this compound as a specialized reagent for introducing a geminal disulfonate group, coupled with a reactive site for further functionalization. While the body of research is still emerging, these studies provide a foundation for its future use in materials science, coordination chemistry, and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-aminoethane-1,1-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO6S2/c3-1-2(10(4,5)6)11(7,8)9/h2H,1,3H2,(H,4,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHWIDMUBKSZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminoethane 1,1 Disulfonic Acid and Its Derivatives

Established Synthetic Routes to 2-Aminoethane-1,1-disulfonic acid

Several foundational methods have been established for the synthesis of aminosulfonic acids, which can be adapted or applied directly to produce this compound.

The Ritter reaction is a classic method in organic chemistry that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alcohol or alkene in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a stable carbenium ion, which then undergoes nucleophilic attack by the nitrile, followed by hydrolysis to yield the amide. wikipedia.orgmissouri.edu

While direct synthesis of this compound via the Ritter reaction is not prominently documented, the reaction's principles can be applied to substrates containing sulfonic acid groups. For instance, studies have shown the synthesis of propanesulfonic acid derivatives from barbiturates containing an allyl group under Ritter reaction conditions, where sulfuric acid addition leads to the formation of a sulfonic acid group. nih.gov Modifications to the Ritter reaction, such as using milder catalysts or alternative carbocation precursors, have been developed to improve yields and broaden the reaction's applicability to more complex substrates. organic-chemistry.orgias.ac.in

Table 1: Overview of Ritter Reaction and Its Modifications

| Reaction Type | Key Reagents | Mechanism Highlight | Potential Application |

|---|---|---|---|

| Classical Ritter | Alkene/Alcohol, Nitrile, Strong Acid (e.g., H₂SO₄) | Formation of a carbenium ion intermediate which is trapped by the nitrile. wikipedia.org | Synthesis of N-alkyl amides. |

| Modified Ritter | Esters, Nitriles, Catalyst (e.g., Fe(ClO₄)₃·H₂O) | Acid-catalyzed generation of a carbocation from an ester. missouri.edu | Convenient synthesis of amides under milder conditions. |

Direct sulfonation is a more straightforward and documented approach for the synthesis of this compound. This method involves the direct reaction of ethylamine (B1201723) with a sulfonating agent, such as sulfur trioxide (SO₃). smolecule.com In a solvent-free process, ethylamine can react with gaseous SO₃ in a tubular reactor at elevated temperatures (80–100°C) to yield crude this compound. smolecule.com This approach is advantageous due to the elimination of volatile organic compounds and simplified purification.

While decarboxylation is a key step in the biosynthesis of the related compound taurine (B1682933) (2-aminoethanesulfonic acid) from cysteine sulfinic acid, its application in the chemical synthesis of this compound is less common. The principles of sulfonation, however, are central to many synthetic routes for related aminosulfonic acids.

Multi-step synthesis provides a versatile platform for constructing complex molecules like taurine and its analogs, which can be conceptually applied to this compound. A common multi-step synthesis for taurine involves a two-step, one-pot procedure starting from amino alcohols. researchgate.net This process includes an initial esterification with sulfuric acid, followed by substitution with sodium sulfite.

Another well-established multi-step route to taurine starts with ethanolamine. researchgate.netgoogle.com The ethanolamine is first esterified with sulfuric acid to produce an intermediate, 2-aminoethyl ester, which is then sulfonated using sodium sulfite or ammonium (B1175870) sulfite to yield taurine. researchgate.netgoogle.com The synthesis of taurine analogs, such as 2-aminocycloalkanesulfonic acids, has been achieved through multi-step sequences starting from alkenes, involving sulfur monochloride addition, oxidation, and subsequent chlorine substitution. nih.gov These sequences highlight the modular nature of multi-step synthesis, allowing for the systematic construction of target molecules.

Table 2: Comparison of Multi-step Syntheses for Aminosulfonic Acids

| Starting Material | Key Intermediates | Final Product | Reaction Steps |

|---|---|---|---|

| Ethanolamine | 2-aminoethyl ester (H₂N-CH₂-CH₂-OSO₃H) | Taurine researchgate.net | 1. Esterification with H₂SO₄ 2. Sulfonation with Na₂SO₃ or (NH₄)₂SO₃ google.com |

| Ethylene Oxide | Sodium isethionate | Taurine google.com | 1. Addition reaction with NaHSO₃ 2. Ammonolysis 3. Neutralization with H₂SO₄ |

Advanced Synthetic Strategies for Functionalized this compound Derivatives

The primary amino group of this compound serves as a reactive handle for introducing this moiety into other molecules, thereby imparting desirable properties such as water solubility.

Ammonium this compound is utilized as a key building block for the post-synthetic modification of hydrophobic molecules. jk-sci.com The formation of an amide bond is a common strategy to covalently attach the disulfonic acid moiety. This is typically achieved through the reaction of the primary amine of this compound with an activated carboxylic acid on the target molecule. luxembourg-bio.comresearchgate.net

Common coupling reactions include the aminolysis of:

Activated esters: Carboxylic acids are converted into more reactive forms that readily react with amines.

Activated carbamates or carbonates: These provide another route for linking the amine.

Isothiocyanates: This reaction forms a thiourea linkage.

These coupling strategies have been successfully employed to attach the this compound tag to a wide range of molecules, including organic dyes, fluorophores (like bodipy and coumarin), and complex supramolecular compounds. jk-sci.com The fundamental principle involves activating a carboxylic acid to make it more electrophilic, facilitating the nucleophilic attack by the amine. fishersci.co.uk

The integration of this compound into larger molecular architectures serves as a powerful strategy for designing linkers and spacers with specific functions. jk-sci.com In the context of bioconjugation and medicinal chemistry, linkers play a crucial role in connecting different functional units of a molecule, such as an antibody and a drug payload in an antibody-drug conjugate (ADC). nih.govnih.gov

Chemo- and Regioselective Synthesis of Analogues

The synthesis of analogues of this compound hinges on the principles of chemo- and regioselectivity, which involve the selective reaction of one functional group in the presence of others and the control of the position of a chemical reaction, respectively. The primary reactive sites in this compound are the primary amino group and the C-H bonds of the ethane (B1197151) backbone. The sulfonic acid groups are generally unreactive under common synthetic transformations.

Chemoselective N-Functionalization

The primary amino group in this compound is a key handle for introducing a wide range of functionalities. Its nucleophilic nature allows for selective reactions with various electrophiles, while the sulfonic acid groups remain intact. This chemoselectivity is fundamental to the synthesis of N-substituted analogues.

N-Acylation: The reaction of the amino group with acylating agents is a common strategy to introduce amide functionalities. This can be achieved using activated esters, acid chlorides, or anhydrides. For instance, this compound can be used as a building block to impart water solubility to hydrophobic molecules through the formation of an amide linkage. This is particularly useful in the development of water-soluble dyes and fluorophores. The general reaction involves the aminolysis of an activated ester or carbamate, showcasing the higher reactivity of the amino group compared to the sulfonate moieties.

N-Sulfonylation: The amino group can also react with sulfonyl chlorides to form sulfonamides. This reaction is analogous to N-acylation and provides access to a different class of derivatives with potential applications in medicinal chemistry. The synthesis of sulfonamides from amino acids is a well-established methodology, involving the nucleophilic attack of the amino group on the sulfonyl chloride.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through various methods. While direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and the need for base, alternative strategies developed for amino acids can be adapted. One such method is the base-mediated alkylation of an N-tosylated derivative of the aminosulfonic acid. Another approach is the direct N-alkylation using alcohols as alkylating agents, which is considered a greener alternative.

The following table summarizes various chemoselective N-functionalization reactions that can be applied to this compound, based on established methodologies for aminosulfonic acids and related compounds.

| Reaction Type | Reagent/Catalyst | Product Type | Reference Compound/Methodology |

| N-Acylation | Activated Esters, Isothiocyanates | N-Acyl derivatives | Use of Ammonium this compound for water-solubilization |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamides | General synthesis of sulfonamides from amino acids |

| N-Alkylation | Alcohols/Catalyst | N-Alkyl derivatives | Direct N-alkylation of unprotected amino acids with alcohols |

| N-Arylation | N-Arylcyanamides/p-TsOH | N-Aryl derivatives | Regioselective synthesis of N-substituted 2-aminoquinazolin-4-ones from methyl anthranilates |

Regioselective Synthesis of Analogues

Regioselectivity in the synthesis of this compound analogues primarily concerns the selective functionalization of the carbon backbone. However, direct C-H functionalization of the ethane backbone in the presence of the amino and disulfonic acid groups is challenging and not well-documented in the literature for this specific compound.

A more practical approach to obtaining analogues with substituents on the carbon chain is to start from appropriately substituted precursors. For example, the synthesis of this compound itself can be achieved by the sulfonation of ethylamine. By analogy, starting with a substituted ethylamine would lead to a correspondingly substituted 2-aminoalkane-1,1-disulfonic acid. The success of this approach depends on the stability of the substituent under the sulfonation conditions.

Another example of regioselectivity in a related class of compounds is the synthesis of 4,4'-bis(1,3,5-triazinyl)-diamino stilbene-2,2'-disulfonic acid derivatives. In this case, the amino groups of 4,4'-diaminostilbene-2,2'-disulfonic acid are selectively reacted with cyanuric chloride. This demonstrates the principle of selectively targeting specific reactive sites within a more complex molecule containing both amino and sulfonic acid functionalities.

While specific research detailing the regioselective synthesis of a wide array of this compound analogues is limited, the principles of chemoselective N-functionalization are well-established and provide a robust platform for the creation of a diverse library of derivatives. Future research may focus on developing methods for the regioselective modification of the carbon backbone to further expand the structural diversity of this class of compounds.

Advanced Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Research Intermediates and Products

Spectroscopic methods provide detailed information about the molecular structure and composition of chemical compounds. For a molecule like 2-Aminoethane-1,1-disulfonic acid, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming its identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure of a molecule. Both ¹H and ¹³C NMR are vital for tracking the conversion of reactants to products in the synthesis of this compound.

In a typical research setting, the synthesis of this compound would be monitored by acquiring NMR spectra at various time points. The disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the product would indicate the progression of the reaction.

Due to the scarcity of published, specific NMR data for this compound, we can look at its structural isomer, taurine (B1682933) (2-aminoethanesulfonic acid), and a close analog, aminomethanesulfonic acid, to predict the expected signals. For this compound in D₂O, one would expect to see signals for the two distinct carbon environments and the protons on the ethyl group. The chemical shifts would be influenced by the presence of the amino group and the two sulfonic acid groups.

¹H NMR: The spectrum would likely show two multiplets corresponding to the -CH₂- and -CH- groups. The proton on the carbon bearing the two sulfonate groups would be expected to appear at a distinct chemical shift compared to the protons on the carbon adjacent to the amino group.

¹³C NMR: Two distinct signals would be expected, one for each carbon atom. The chemical shift of the carbon atom bonded to the two sulfonic acid groups would be significantly different from the carbon atom bonded to the amino group. thermofisher.com

For comparative purposes, the following table presents experimental NMR data for related compounds.

| Compound | Technique | Predicted/Experimental Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| This compound | ¹H NMR | Signals for CH and CH₂ protons are expected. Specific shifts are not available in the literature. | N/A |

| This compound | ¹³C NMR | Signals for C1 (bearing two SO₃H groups) and C2 (bearing the NH₂ group) are expected at distinct chemical shifts. thermofisher.com | thermofisher.com |

| Taurine (2-Aminoethanesulfonic acid) | ¹H NMR | ~3.4 ppm (t, 2H, -CH₂-SO₃H), ~3.2 ppm (t, 2H, -CH₂-NH₂) | |

| Aminomethanesulfonic acid | ¹H NMR | δ 3.1 ppm (s, 2H, CH₂), δ 1.5 ppm (s, 3H, NH₃⁺) |

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it minimizes fragmentation and primarily shows the molecular ion.

When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing reaction mixtures, allowing for the separation of components before they enter the mass spectrometer. This is invaluable for identifying the product and any impurities or byproducts. In the analysis of this compound, ESI-MS would be expected to show a prominent peak corresponding to the [M-H]⁻ ion in negative ion mode, due to the acidic nature of the sulfonic acid groups.

| Compound | Technique | Expected/Observed [M-H]⁻ (m/z) | Reference |

|---|---|---|---|

| This compound | ESI-MS (Negative Mode) | Expected: 203.97 | Calculated |

| Taurine (2-Aminoethanesulfonic acid) | FAB-MS | Observed: [M+H]⁺ at 126 | researchgate.netmongoliajol.info |

Chromatographic Techniques for Purification and Analytical Assessment in Research

Chromatographic techniques are fundamental for both the purification of synthesized compounds and the analytical assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Reverse-Phase Chromatography are particularly relevant in the context of this compound.

HPLC is a cornerstone of analytical chemistry, used to separate, identify, and quantify each component in a mixture. For a polar compound like this compound, various HPLC modes can be employed. Given its ionic nature, ion-exchange chromatography or reversed-phase chromatography with an ion-pairing agent would be suitable methods.

In a research setting, HPLC is used to monitor the progress of a reaction by observing the decrease in the peak area of the reactants and the increase in the peak area of the product. Once the reaction is complete, HPLC is used to determine the purity of the final product by quantifying any remaining impurities. The choice of column and mobile phase is critical for achieving good separation. For instance, a C18 column is commonly used in reversed-phase HPLC. latu.org.uy

Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging. Therefore, derivatization with a UV-active compound or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is often necessary. sielc.com

| Analyte | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Taurine | Primesep S2 (Mixed-mode) | 80% Acetonitrile (MeCN) in water | ELSD | sielc.com |

| Taurine (derivatized with DNFB) | Reversed-phase C18 | Gradient of phosphate (B84403) buffer and acetonitrile | UV at 360 nm | latu.org.uy |

Reverse-phase chromatography is a widely used technique for the purification of organic compounds. In the synthesis of this compound, it can be employed to isolate the desired product from the reaction mixture. The principle of reverse-phase chromatography involves a non-polar stationary phase and a polar mobile phase. Less polar compounds are retained more strongly on the column, while more polar compounds elute earlier.

For a highly polar compound like this compound, retention on a standard C18 column might be weak. Therefore, the use of ion-pairing reagents in the mobile phase can be beneficial. These reagents, such as tetra-n-butylammonium, form a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the reverse-phase column. Another approach is to use columns specifically designed for the retention of polar compounds.

The successful application of reverse-phase chromatography is critical for obtaining high-purity this compound, which is essential for its subsequent use in research and other applications.

Computational and Theoretical Investigations of 2 Aminoethane 1,1 Disulfonic Acid

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for exploring the molecular and electronic properties of a compound from first principles. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

Detailed Research Findings: For a molecule like 2-aminoethane-1,1-disulfonic acid, quantum chemical studies would first identify its most stable three-dimensional structures, or conformations. The rotation around the carbon-carbon and carbon-nitrogen single bonds allows the molecule to adopt various shapes. By calculating the potential energy surface, researchers can identify low-energy conformers that are most likely to exist. For other amino acids, such as glycine (B1666218) and alanine, similar studies have precisely determined the relative stabilities of their different conformers in the gas phase. nih.govacs.org

Once stable geometries are found, a wealth of information about the electronic structure can be extracted. Key properties include:

Charge Distribution: Calculating the partial atomic charges reveals how electron density is shared across the molecule. In this compound, this would quantify the polarity of the N-H bonds in the amino group and the S-O and O-H bonds in the sulfonic acid groups.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.netmdpi.com

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which are invaluable for interpreting experimental data and confirming the molecule's structure.

Table 1: Illustrative Electronic Properties from a DFT Calculation This table presents typical parameters that would be calculated for this compound in a quantum chemical study, with example values based on general knowledge of similar functional groups.

| Calculated Property | Description | Hypothetical Value/Insight |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Localized on the amino group and non-bonding oxygen orbitals of the sulfonate groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Localized on the antibonding orbitals of the sulfonic acid groups. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A relatively large gap would suggest high kinetic stability. |

| Dipole Moment | Measure of the net molecular polarity. | A high value is expected due to the polar amino and disulfonic acid groups. |

| Atomic Partial Charges | Charge distribution on each atom. | Negative charges on oxygen atoms, positive charge on the nitrogen (in its protonated form), and on the acidic protons. |

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular Dynamics (MD) simulations act as a "computational microscope," allowing scientists to observe the motion of a molecule and its surrounding solvent over time. nih.gov This method is crucial for understanding how this compound behaves in a biological environment, which is typically aqueous.

Detailed Research Findings: In an MD simulation, the molecule and a large number of solvent (e.g., water) molecules are placed in a simulation box. The forces between all atoms are calculated using a pre-defined model called a force field (e.g., AMBER, CHARMM, GROMOS). nih.govtandfonline.com Newton's equations of motion are then solved iteratively to track the trajectory of every atom.

Key insights from MD simulations would include:

Solvation Structure: MD simulations reveal how solvent molecules arrange around the solute. For this compound in water, simulations would show the formation of a structured hydration shell, with water molecules forming hydrogen bonds with the amino and sulfonic acid groups. The shape of this solvent cavity is a key determinant of the molecule's thermodynamic properties. nih.gov

Conformational Dynamics: Unlike static quantum chemical calculations, MD shows how the molecule flexes, bends, and rotates at a given temperature. This provides a dynamic view of its conformational preferences in solution.

Stability Analysis: By tracking metrics like the Root Mean Square Deviation (RMSD) of the molecule's atoms from their initial positions, researchers can assess its structural stability over time. A stable RMSD indicates that the molecule maintains a consistent average conformation.

Hydrogen Bonding: MD simulations can quantify the number and lifetime of hydrogen bonds between the solute and solvent, as well as any intramolecular hydrogen bonds. These interactions are critical to the molecule's solubility and stability. researchgate.net

Table 2: Common Components and Parameters in a Molecular Dynamics Simulation This table outlines the typical setup for an MD simulation of an amino acid-like molecule in water.

| Component/Parameter | Description | Common Choice for Amino Acid Simulation |

|---|---|---|

| Force Field | A set of equations and parameters describing the potential energy of the system. | OPLS-AA, AMBER, CHARMM, GROMOS nih.govtandfonline.com |

| Water Model | A simplified model representing water molecules. | TIP3P, TIP4P-EW, SPC/E nih.gov |

| Ensemble | The set of thermodynamic variables kept constant (e.g., Temperature, Pressure). | NPT (constant Number of particles, Pressure, Temperature) |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Analysis Metrics | Properties calculated from the trajectory. | RMSD, Radius of Gyration, Radial Distribution Function (RDF), Hydrogen Bond Count |

Predictive Modeling of Chemical Reactivity and Reaction Mechanisms

Computational chemistry is also a predictive tool, used to forecast how a molecule will behave in a chemical reaction. This involves identifying reactive sites and mapping the energy landscape of a reaction pathway. For this compound, this could involve predicting its acid-base behavior or its decomposition pathways.

Detailed Research Findings: Predictive models can be built using quantum mechanics or machine learning. julia-wang.dev DFT calculations can be used to model the transition states of a reaction—the highest energy point on the path from reactants to products. The energy of this transition state determines the activation energy and, therefore, the reaction rate.

For this compound, such studies could predict:

Acidity (pKa values): Computational methods can estimate the pKa values for the acidic protons on the sulfonic acid groups and the amino group. This is crucial for understanding which form of the molecule (cationic, zwitterionic, or anionic) will predominate at a given pH.

Reaction Mechanisms: If this compound were to participate in a reaction, such as a condensation or oxidation, computational modeling could elucidate the step-by-step mechanism. acs.org For example, a study on the ozonation of amino acids used DFT to map out the entire reaction pathway to nitrate (B79036) formation, identifying key intermediates and rate-limiting steps. researchgate.net

Site of Reactivity: By analyzing the electronic structure (e.g., HOMO/LUMO distribution and atomic charges), models can predict which part of the molecule is most susceptible to attack by an electrophile or a nucleophile. The amino group would likely be the primary nucleophilic site, while the acidic protons are the primary electrophilic sites.

Table 3: Hypothetical Steps in a Predicted Reaction Mechanism (e.g., N-acylation) This table illustrates the type of mechanistic detail that can be obtained from predictive modeling.

| Step | Description | Computational Insight |

|---|---|---|

| 1 | Nucleophilic attack of the amino group on an acylating agent (e.g., acetyl chloride). | Calculation of the transition state energy for this step. |

| 2 | Formation of a tetrahedral intermediate. | Determination of the stability (energy minimum) of this intermediate. |

| 3 | Departure of the leaving group (e.g., chloride ion). | Calculation of the energy barrier for the collapse of the intermediate. |

| 4 | Deprotonation of the nitrogen to yield the final amide product. | Calculation of the reaction free energy (thermodynamic favorability). |

Tautomerism and Isomeric Equilibrium Analysis

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. wikipedia.orgbyjus.com The existence of multiple tautomeric forms can significantly impact a molecule's chemical and biological properties. Computational analysis is the primary method for determining the relative stability of different tautomers and predicting their equilibrium distribution.

Detailed Research Findings: For this compound, several types of prototropic tautomerism are conceivable. The amino group can exist in an imino form (C=NH), and the sulfonic acid groups (-SO₂OH) can potentially exhibit tautomerism, although this is less common than in carboxylic acids. The most significant equilibrium for this molecule in solution is the acid-base equilibrium, leading to zwitterionic, cationic, and anionic forms, which are sometimes considered a form of tautomerism.

A computational analysis of tautomerism involves:

Identifying all possible tautomeric structures.

Optimizing the geometry of each tautomer using quantum chemical methods (e.g., DFT).

Calculating the Gibbs free energy of each tautomer. The inclusion of solvent effects, either through continuum models or explicit solvent molecules, is often critical for accurate predictions. nih.govrsc.org

The relative free energies determine the equilibrium constant and thus the population of each tautomer in the mixture.

Studies on other systems, like pyridines, have shown that high-level computations can accurately predict tautomeric ratios in solution. acs.org For this compound, calculations would likely confirm that the zwitterionic form, with protonated amine (-NH₃⁺) and deprotonated sulfonate groups (-SO₃⁻), is the most stable species in neutral aqueous solution, similar to other amino acids.

Table 4: Illustrative Tautomeric Equilibrium Analysis This table shows a hypothetical comparison of the relative energies of potential isomers/tautomers of this compound in a neutral aqueous environment.

| Isomeric Form | Description | Predicted Relative Free Energy (ΔG) | Predicted Population at Equilibrium |

|---|---|---|---|

| Neutral Form | -NH₂ and -SO₃H groups | High | Very Low |

| Zwitterionic Form | -NH₃⁺ and -SO₃⁻ groups | 0.0 kcal/mol (Reference) | >99% |

| Imino Tautomer | -NH₂⁺=C and -SO₃⁻ groups | Very High | Negligible |

| Anionic Form | -NH₂ and -SO₃⁻ groups | Higher than zwitterion (at pH 7) | Low |

Chemical Reactivity and Derivatization Strategies of 2 Aminoethane 1,1 Disulfonic Acid

Amine Group Reactivity in Amidation and Conjugation Reactions

The primary amine group in 2-aminoethane-1,1-disulfonic acid serves as a key reactive site for a variety of chemical transformations, most notably amidation and conjugation reactions. As a nucleophile, the amino group can readily react with electrophilic reagents to form stable covalent bonds.

Amidation: The formation of an amide bond is a fundamental reaction of the primary amine. This is typically achieved by reacting this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or acid anhydrides. The resulting N-acyl derivatives incorporate new functionalities into the molecule, which can be used to modulate its physicochemical properties. The general scheme for amidation involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Conjugation Reactions: The amine group is a prime target for conjugation to larger molecules or surfaces. This strategy is widely employed in various scientific fields to immobilize molecules or to create functional biomaterials. For instance, the functionalization of reactive surfaces with amine groups is a common method for creating modified materials for various applications. nih.gov The amine of this compound can be covalently linked to polymers, nanoparticles, or biomolecules through various coupling chemistries. While specific examples for this compound are not extensively documented, the reactivity is analogous to other amino acids like taurine (B1682933), which conjugates with bile acids to form taurocholic acid. smolecule.com This suggests the potential for similar bioconjugation pathways.

The table below summarizes common reactions involving the amine group.

| Reaction Type | Reagent Class | Product Type | Significance |

| Acylation/Amidation | Acyl Halides, Anhydrides, Carboxylic Acids (with coupling agents) | N-Acyl-2-aminoethane-1,1-disulfonic acids | Introduction of new functional groups, property modulation |

| Sulfonylation | Sulfonyl Chlorides (e.g., p-toluenesulfonyl chloride) | N-Sulfonyl-2-aminoethane-1,1-disulfonic acids | Synthesis of sulfonamides with potential biological activities |

| Reductive Amination | Aldehydes or Ketones (with a reducing agent) | N-Alkyl-2-aminoethane-1,1-disulfonic acids | Formation of secondary or tertiary amines |

| Conjugation | Activated Esters (e.g., NHS esters), Isothiocyanates | Covalently-linked conjugates | Immobilization on surfaces, formation of bioconjugates |

Sulfonic Acid Group Chemistry and its Role in Functionalization

The two sulfonic acid groups (-SO₃H) are strong acidic functionalities that significantly influence the molecule's properties and reactivity. They are typically deprotonated at physiological pH, rendering the molecule highly water-soluble and anionic.

The primary role of the sulfonic acid groups in functionalization is often indirect. Their strong acidity can be leveraged to form stable salts with various organic or inorganic bases. However, they can also be chemically transformed into other functional groups, providing a route for further derivatization. One of the most common transformations is the conversion of sulfonic acids into sulfonyl chlorides (-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

These resulting sulfonyl chlorides are highly reactive electrophiles and can readily react with a wide range of nucleophiles, including:

Amines: to form sulfonamides.

Alcohols: to form sulfonate esters.

Water: to hydrolyze back to the sulfonic acid.

This two-step process (conversion to sulfonyl chloride followed by reaction with a nucleophile) is a powerful strategy for functionalizing the sulfonic acid end of the molecule. The direct sulfonation of ethylamine (B1201723) with sulfur trioxide (SO₃) is a method used to synthesize the parent compound, highlighting the fundamental chemistry of forming the C-S bond. smolecule.com

Exploration of Novel Reaction Pathways for Structural Diversification

Beyond the standard reactions of amines and sulfonic acids, novel synthetic routes are being explored to create more complex and structurally diverse derivatives. These pathways often involve intramolecular reactions or the use of specialized reagents to build heterocyclic systems.

One such approach involves the synthesis of heterocyclic compounds like Δ²-1,2,4-thiadiazoline 1,1-dioxides. rsc.org While this specific example starts from a different precursor, the underlying principle of using both a nitrogen and a sulfonamide-type functionality to form a ring system could be conceptually applied to derivatives of this compound. rsc.org By first converting the amine to an amidine and one sulfonic acid group to a sulfonyl halide, intramolecular cyclization could potentially yield novel heterocyclic structures.

Another area of exploration is the use of multi-component reactions. For example, the Petasis reaction, which involves the reaction of a secondary amine, an aldehyde, and an organoboronate, allows for the one-pot introduction of two new substituents. nih.gov N-alkylation of this compound would provide the necessary secondary amine precursor for such transformations. Furthermore, the synthesis of α-aminophosphonic acid derivatives has been achieved through the addition of nucleophiles to 2H-azirines, which can then undergo further reactions like sulfonylation. nih.gov This points towards the possibility of using highly reactive intermediates to construct complex derivatives.

The table below outlines potential strategies for structural diversification.

| Strategy | Key Intermediates/Reagents | Potential Product Class |

| Intramolecular Cyclization | N-acyl sulfonyl halides | Heterocyclic compounds (e.g., sultams) |

| Multi-component Reactions | Aldehydes, Organoboronates | Highly substituted amino acid analogues |

| Ring-forming Reactions | Dicarbonyl compounds, Hetero-dienes | Fused or spirocyclic systems |

Stereochemical Considerations in Derivative Synthesis

The structure of this compound itself is achiral. The central carbon atom (C1), to which the two sulfonic acid groups are attached, is not a stereocenter. However, this carbon is prochiral. This means that if the two sulfonic acid groups are made to react differently, a new stereocenter can be created at this position.

For example, a selective mono-esterification or mono-amidation of one of the two sulfonic acid groups would render the C1 carbon chiral. Any subsequent reaction at this new stereocenter would then need to consider stereochemical outcomes, potentially leading to diastereomeric products. The synthesis of such chiral derivatives would require the use of chiral reagents, catalysts, or resolving agents to achieve enantiomeric excess.

In derivatives where a new chiral center is introduced elsewhere in the molecule (e.g., through acylation with a chiral carboxylic acid), the formation of diastereomers is also a key consideration. The separation and characterization of these diastereomers would be necessary, often employing techniques like chiral chromatography. The conformation of the final products can be determined using methods such as 1H-NMR spectroscopy and single-crystal X-ray diffraction, which can elucidate the trans or cis relationship between substituents and other stereochemical features. mdpi.com

Applications in Functional Material Design and Chemical Systems

Role as a Solubilizing Agent for Hydrophobic Molecules in Aqueous Media

A significant application of 2-aminoethane-1,1-disulfonic acid and its derivatives lies in their capacity to enhance the water solubility of otherwise hydrophobic molecules. The presence of the highly polar sulfonic acid groups allows for the functionalization of nonpolar organic molecules, rendering them more compatible with aqueous environments. This is particularly crucial in the development of probes and sensors for biological applications, where aqueous solubility is a prerequisite.

Functionalization of Organic Dyes and Fluorophores

The covalent attachment of this compound to various organic dyes and fluorophores is a common strategy to improve their utility in aqueous systems. This has been demonstrated with several classes of dyes, including:

BODIPY (Boron-dipyrromethene) Dyes: These are known for their sharp absorption and emission peaks but often suffer from poor water solubility. Functionalization with sulfonic acid groups mitigates this issue.

Alexa Fluor Dyes: This family of fluorescent dyes is widely used in biological imaging, and their high water solubility is often achieved through sulfonation.

Coumarin (B35378) Dyes: While some coumarin derivatives are water-soluble, others require modification with groups like sulfonic acids to be effective in aqueous media.

Xanthene Dyes: This class, which includes fluorescein (B123965), is frequently modified to enhance its photophysical properties and solubility. The introduction of amino acid residues, sometimes containing sulfonic acid moieties, can be used to tailor the chromophore for specific analytical applications. mdpi.com

The process of rendering these dyes water-soluble often involves the diazotization of an aromatic amino compound, which may be a sulfonic acid derivative, followed by a coupling reaction. google.com This chemical strategy allows for the integration of the solubilizing sulfonic acid groups into the final dye structure.

Impact on Fluorescence Quantum Yield and Photophysical Properties

The introduction of this compound or similar sulfonated moieties can significantly influence the photophysical properties of a fluorophore. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, can be either enhanced or quenched depending on the specific molecular context and environment.

For instance, studies on fluorescein derivatives have shown that the quantum yield can be low in various organic solvents but is notably higher in protic solvents like ethanol, an effect attributed to the stabilization of the excited state and molecular symmetry which helps prevent non-radiative decay. mdpi.com The inclusion of anilino-naphthalene sulfonic acids within cyclodextrin (B1172386) or cucurbit google.comuril cavities has been shown to enhance their fluorescence quantum yields. nih.gov This enhancement is linked to the microenvironment's polarity and viscosity within the host cavity. nih.gov

The interaction between a fluorophore and its local environment is critical. For example, the fluorescence emission of 4,4′-diamino-2,2′-stilbene disulfonic acid is enhanced upon chelation with certain metal ions, a phenomenon known as the Chelation Enhanced Fluorescence Effect (CEFE). nih.gov This highlights how the sulfonic acid groups can play a role in modulating the electronic properties of the molecule upon interaction with other species.

Table 1: Photophysical Properties of Functionalized Dyes

| Dye Class | Functionalization Moiety | Effect on Solubility | Impact on Quantum Yield | Reference |

|---|---|---|---|---|

| Fluorescein | Amino acid residues | Improved | Dependent on solvent protic character | mdpi.com |

| Anilino-naphthalene sulfonic acids | Cyclodextrins, Cucurbit google.comuril | N/A (Inclusion complex) | Enhanced | nih.gov |

| 4,4′-diamino-2,2′-stilbene disulfonic acid | Metal Ions (Sn2+) | N/A (Chelation) | Enhanced (CEFE) | nih.gov |

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions. This compound and related sulfonated molecules are effective building blocks for creating such assemblies. The sulfonic acid groups can participate in strong hydrogen bonds, acting as hydrogen bond acceptors, while the amino group can act as a donor.

These interactions are fundamental to the construction of complex, three-dimensional frameworks. For example, organodisulfonate anions have been used as counterions in the formation of hydrogen-bonded 3D frameworks with metal complexes. nih.gov The specific nature of the disulfonate anion can fine-tune the resulting structure and its properties. nih.gov The ability of these molecules to form such ordered assemblies is crucial for the development of new materials with tailored functions, such as porous solids for storage or catalysis.

Coordination Chemistry and Metal Complexation involving this compound

The presence of both an amino group and sulfonic acid groups allows this compound to act as a ligand, coordinating with metal ions to form metal complexes. The coordination can occur through the nitrogen of the amino group and the oxygen atoms of the sulfonate groups, leading to the formation of stable chelate structures.

Ligand Design for Spin Crossover (SCO) Systems

One of the more sophisticated applications of ligands derived from or similar to this compound is in the field of spin crossover (SCO) systems. SCO complexes, typically of iron(II), can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light. rsc.orgresearchgate.net This property makes them promising for applications in molecular switches, sensors, and data storage.

The design of the ligand is critical in determining the SCO behavior of the resulting complex. Ligands containing amino and triazole or pyrazole (B372694) groups have been synthesized and used to create iron(II) complexes that exhibit gradual spin crossover behavior around room temperature. rsc.org The subtle balance of ligand field strength and intermolecular interactions, such as hydrogen bonding facilitated by amino groups, dictates the transition temperature and cooperativity of the spin change. nih.govrsc.org

Influence on Metal Ion Coordination and Assembly Structure

In these systems, charge-assisted hydrogen bonds between the amine groups of the primary ligand and the sulfonate groups of the counterion play a crucial role in constructing the three-dimensional framework. nih.gov The efficiency of these hydrogen bonds in connecting the SCO centers is a key factor in achieving cooperative SCO properties. nih.gov

Integration in Chemical Biology and Bio Conjugation Strategies

Utilization in Bioconjugation to Peptides and Nucleic Acids for Research Probes

The development of research probes often involves the conjugation of reporter molecules, such as fluorophores or affinity tags, to peptides and nucleic acids. nih.govnih.gov While a variety of chemical methods are employed for these conjugations, specific examples detailing the use of 2-Aminoethane-1,1-disulfonic acid as a component in these probes are not described in the reviewed literature. General bioconjugation strategies often rely on the reaction of amine-reactive reagents with lysine (B10760008) residues or the N-terminus of peptides, or with modified nucleic acids. nih.gov The primary amine of this compound would theoretically be amenable to such reactions.

Development of Hydrophilic Linkers for Biological Probes

Hydrophilic linkers are crucial components in many biological probes, including antibody-drug conjugates, where they can improve solubility and pharmacokinetic properties. nih.govresearchgate.net Research in this area has explored the use of linkers containing sulfonate groups to enhance hydrophilicity. nih.gov These charged moieties can reduce the aggregation often associated with hydrophobic payloads. researchgate.net However, specific research detailing the synthesis and application of linkers derived from this compound for biological probes is not presently available. The development of heterobifunctional cross-linkers incorporating sulfonate groups has been a strategy to improve the properties of bioconjugates. nih.gov

Research on Molecular Interactions in Model Biological Systems (excluding clinical applications)

Understanding the molecular interactions of small molecules within biological systems is fundamental for probe and drug design. The high polarity and potential for hydrogen bonding conferred by the disulfonic acid moiety could influence how a molecule interacts with biological surfaces, such as proteins and membranes. Studies on related compounds, like 1-anilino-8-napthalene sulfonate (ANS), have been used to probe non-covalent interactions in model membranes. nih.gov However, specific studies investigating the molecular interaction profile of this compound in non-clinical model systems have not been identified.

Design of Radioligands for Imaging Research (excluding clinical imaging)

In the field of preclinical molecular imaging, the design of radioligands for techniques like Positron Emission Tomography (PET) often requires the incorporation of hydrophilic groups to ensure favorable pharmacokinetics, such as rapid clearance from non-target tissues. nih.govnih.gov The introduction of sulfonic acid groups is a known strategy to increase the hydrophilicity of peptide-based and small molecule radiotracers. While the principle is established, there is no specific mention in the available literature of this compound being used in the design and synthesis of radioligands for preclinical imaging research.

Future Research Trajectories and Interdisciplinary Opportunities

Advancements in Scalable and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and economically viable synthetic routes is a central theme in modern chemistry. For 2-aminoethane-1,1-disulfonic acid, a promising advancement lies in solvent-free synthesis methodologies. One such patented innovation involves the direct sulfonation of ethylamine (B1201723) using pure sulfur trioxide (SO₃) in a continuous tubular reactor. smolecule.com This method operates at elevated temperatures (80–100°C) and eliminates the need for volatile organic compounds (VOCs), thereby reducing waste and simplifying purification processes. smolecule.com Unreacted SO₃ can be condensed and recycled, further enhancing the sustainability of this approach. smolecule.com

Another area of development is the refinement of solid-phase acylation techniques for sulfonic acid derivatives. This process typically starts with the sulfonation of ethylamine with SO₃. smolecule.com Key to improving the efficiency and recyclability of this method is the use of heterogeneous catalysts, such as silica-supported sulfonic acids. smolecule.com These catalysts can be easily recovered and reused, aligning with the principles of green chemistry.

Furthermore, advancements in neutralization and crystallization protocols are critical for achieving high purity and desirable crystalline forms of the final product. Continuous neutralization in a plug-flow reactor offers more precise pH control compared to traditional batch neutralization, leading to greater consistency and scalability. smolecule.com

Future research in this area will likely focus on:

The development of even more efficient and recyclable catalysts.

The optimization of reaction conditions to maximize yield and minimize energy consumption.

The exploration of alternative, renewable starting materials.

A summary of key synthetic parameters for the sulfonation of ethylamine is presented in Table 1.

| Parameter | Value/Condition | Significance |

| Reactants | Ethylamine, Sulfur Trioxide (SO₃) | Fundamental building blocks for the synthesis. |

| Methodology | Solvent-free direct sulfonation | Eliminates VOCs, reduces waste, and simplifies purification. smolecule.com |

| Reactor Type | Tubular reactor | Enables continuous processing for scalability. smolecule.com |

| Temperature | 80–100°C | Optimal range for the direct sulfonation reaction. smolecule.com |

| Catalyst | Silica-supported sulfonic acids (optional) | Improves reaction efficiency and allows for catalyst recycling. smolecule.com |

| Neutralization | Continuous plug-flow reactor | Provides precise pH control for consistent product quality. smolecule.com |

Novel Applications in Emerging Fields of Chemical Science

The unique molecular architecture of this compound, featuring a primary amine and two sulfonic acid groups, makes it a valuable building block in various areas of chemical science. One of the most significant applications is in the post-synthetic water-solubilization of hydrophobic molecules. jk-sci.com The ammonium (B1175870) salt of this compound is particularly useful for this purpose. jk-sci.com

This di-sulfonated compound can be used to modify a range of hydrophobic molecules, including:

Organic Dyes and Fluorophores: Enhancing the water solubility of these molecules is crucial for their application in biological imaging and diagnostics. Specific examples include the modification of azo dyes, bodipy, coumarin (B35378), and xanthene dyes. jk-sci.com

Supramolecular Compounds: The solubilization of complex structures like cryptophanes allows for their study and application in aqueous environments. jk-sci.com

Biomolecules: The sulfonation of peptides and nucleic acids with this building block allows for the fine-tuning of their net electric charge, which can influence their stability, solubility, and biological interactions. jk-sci.com

The modification is typically achieved through aminolysis reactions with activated esters, carbamates, or isothiocyanates on the target molecule. jk-sci.com These reactions can be performed in aqueous media or in anhydrous organic solvents by converting the di-sulfonated amine into a more soluble salt form. jk-sci.com

Furthermore, derivatization of the amine group with molecules such as 3-azidopropanoic acid, 3-mercaptopropanoic acid, or 4-pentynoic acid can generate di-sulfonated linkers. jk-sci.com These linkers are reactive in "click" reactions, such as 1,3-dipolar cycloadditions, as well as in other coupling reactions like Sonogashira cross-couplings. jk-sci.com This opens up possibilities for its use in the construction of complex molecular architectures and bioconjugates.

Future research is expected to uncover new applications in areas such as:

The development of novel surfactants and detergents.

The creation of highly charged polymers for various material applications.

The synthesis of new pharmaceutical intermediates and drug delivery systems.

Synergistic Research at the Interface of Synthetic Chemistry, Materials Science, and Chemical Biology

The unique properties of this compound position it as a key molecule for fostering interdisciplinary research. The ability to impart high water solubility and a defined negative charge to a wide range of molecules creates a bridge between synthetic chemistry, materials science, and chemical biology.

Synthetic Chemistry and Materials Science: The use of this compound to modify organic dyes and fluorophores is a prime example of the synergy between these two fields. By synthetically attaching this di-sulfonated tag, material chemists can create new water-soluble optical materials for applications in sensing, imaging, and electronics. The development of polymers incorporating this moiety could lead to new ion-exchange resins, proton-conducting membranes, or biocompatible coatings for medical devices.

Synthetic Chemistry and Chemical Biology: The bioconjugation of peptides and nucleic acids with this compound highlights the interplay between synthesis and biology. jk-sci.com Synthetic chemists can provide novel tools for chemical biologists to modulate the properties of biomolecules. This can aid in understanding biological processes, developing new diagnostic probes, and designing therapeutic agents with improved pharmacokinetic profiles. The use of di-sulfonated linkers in "click" chemistry further expands the toolbox for creating well-defined bioconjugates for a multitude of applications. jk-sci.com

Future interdisciplinary research opportunities include:

Development of Smart Materials: Creating materials that respond to biological stimuli by incorporating this compound-modified biomolecules.

Targeted Drug Delivery: Using the di-sulfonated compound to improve the solubility and targeting capabilities of hydrophobic drugs.

Biosensors: Designing novel sensor platforms based on the interaction of analytes with surfaces modified with this compound.

The collaborative efforts across these disciplines will undoubtedly unlock the full potential of this compound and lead to the development of innovative technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Aminoethane-1,1-disulfonic acid and its coordination complexes?

- Methodology :

- Dissolve N,N-Dimethylformamide Azine (21.0 mmol) in water and add This compound (7.0 mmol). Adjust to pH 6 with HCl, reflux at 95°C for 19 h, then evaporate under vacuum. Precipitate the product using ethanol, filter, and wash with diethyl ether. Structural confirmation via NMR (δ = 4.8 ppm, singlet, 2H; δ = 2.8 ppm, singlet, 6H) .

- For water-soluble derivatives, convert the acid to tributylammonium or tetrabutylammonium salts in anhydrous organic media .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Spectroscopy : Use NMR to confirm sulfonate and ammonium group integration.

- Mass Spectrometry : Compare experimental m/z values with theoretical molecular weights (e.g., CHNOS, FW: 222.24) .

- Elemental Analysis : Verify C, H, N, and S content against calculated stoichiometry.

Q. What are the primary applications of this compound in modifying hydrophobic molecules for biological studies?

- Applications :

- Solubilization : Post-synthetic functionalization of organic dyes (e.g., bodipy, xanthene) via aminolysis of activated esters or carbamates under Schotten-Baumann conditions .

- Bioconjugation : Derivatize with azide/alkyne linkers for click chemistry or Sonogashira coupling to modify peptides/nucleic acids .

Advanced Research Questions

Q. How can derivatization efficiency of this compound in click reactions be optimized?

- Strategies :

- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to stabilize the sulfonate groups while enabling nucleophilic substitution .

- Counterion Selection : Use tetrabutylammonium salts to enhance solubility in organic solvents for reactions with azidopropanoic acid or mercaptopropanoic acid .

- Kinetic Monitoring : Track reaction progress via HPLC or fluorescence quenching to identify optimal reaction times .

Q. How should researchers address discrepancies in reaction yields when synthesizing derivatives under varying pH conditions?

- Troubleshooting :

- Controlled Protonation : Adjust HCl addition to maintain pH 6 during reflux to prevent over-protonation of amino groups, which can hinder nucleophilic reactivity .

- Side Reaction Mitigation : Add antioxidants (e.g., ascorbic acid) to prevent disulfide bond formation in thiol-containing derivatives .

Q. What safety protocols are critical for handling this compound in exothermic reactions?

- Precautions :

- Ventilation : Perform reactions involving fuming sulfuric acid (25% SO) in a fume hood to avoid SO vapor exposure .

- Temperature Control : Use ice baths for slow reagent addition to mitigate rapid temperature spikes during sulfonation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.